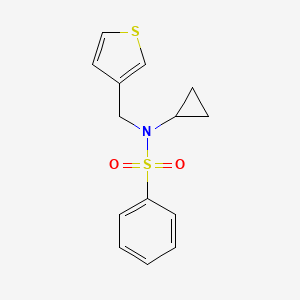
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Evaluation
The synthesis and evaluation of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide derivatives have shown their potential in various scientific research fields. One such area involves the synthesis of benzenesulfonamide derivatives as high-affinity inhibitors of enzymes such as kynurenine 3-hydroxylase. These compounds have been evaluated for their ability to modulate the kynurenine pathway, which is crucial for understanding the pathophysiological role of this pathway in neuronal injury and diseases (Röver et al., 1997).
Anti-inflammatory, Analgesic, and Anticancer Properties
Further research has extended into the development of celecoxib derivatives incorporating the benzenesulfonamide moiety, showcasing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies highlight the structural versatility of benzenesulfonamide derivatives and their therapeutic potential, marking significant advancements in the creation of new drugs with minimized side effects compared to existing treatments (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives have also been explored for their inhibitory activity against carbonic anhydrase isozymes, crucial for understanding their potential applications in treating conditions like glaucoma, cancer, and metabolic disorders. These compounds exhibit strong affinities towards specific isozymes, offering insights into the design of targeted therapies (Casini et al., 2002).
Antineoplastic Drug Development
The design and synthesis of benzo(b)thiophenilsulfonamide 1,1-dioxide derivatives have demonstrated promising in vitro cytotoxic activities against various cancer cell lines. These compounds inhibit a tumor cell-specific NADH oxidase activity, indicating their potential as antineoplastic drugs (Alonso et al., 2001).
Novel PR Antagonists
The exploration of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists has opened new avenues in the treatment of diseases like uterine leiomyoma and breast cancer. These studies provide a foundation for developing selective PR modulators with improved therapeutic profiles (Yamada et al., 2016).
Wirkmechanismus
Target of Action
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
It’s worth noting that thiophene derivatives have been identified as m2 proton channel inhibitors, which play significant roles in the anti-influenza activity . The sulfonamide moiety and 2,5-dimethyl-substituted thiophene as the core structure are crucial for this activity .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide are not fully understood due to the limited available data. It is known that sulfonamides, the class of compounds to which it belongs, interact with various enzymes and proteins . The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
The cellular effects of this compound are currently unknown. Sulfonamides are known to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-19(17,14-4-2-1-3-5-14)15(13-6-7-13)10-12-8-9-18-11-12/h1-5,8-9,11,13H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYBFAPEVPDDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

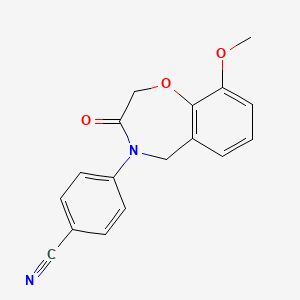
![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)

![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)
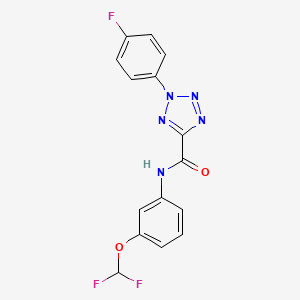
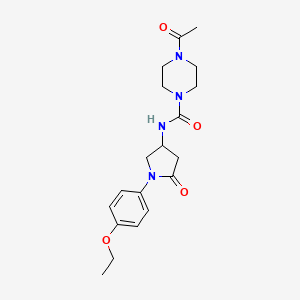
![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)
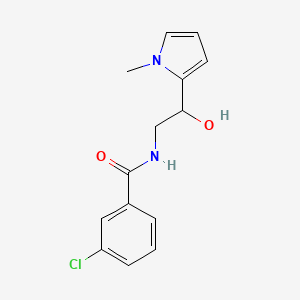
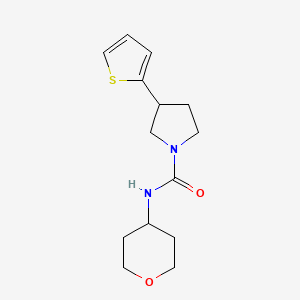
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)
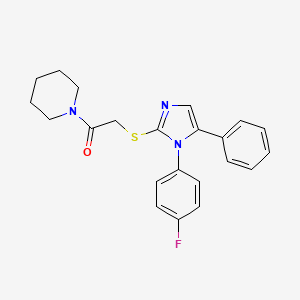
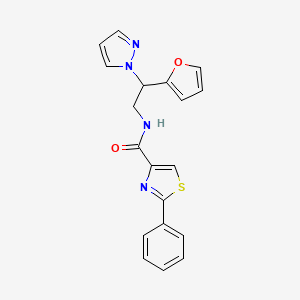
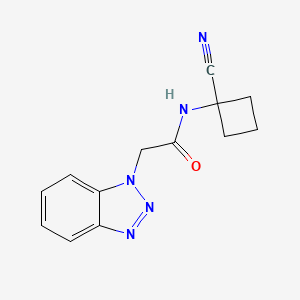
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)